

Chemical structure and properties of Candicine Chloride

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Candicine Chloride*

Cat. No.: *B12376368*

[Get Quote](#)

An In-depth Technical Guide to Candicine Chloride

Abstract: **Candicine chloride** is a naturally occurring quaternary ammonium salt, classified as an alkaloid, with a phenethylamine skeleton.^[1] It is the N,N,N-trimethyl derivative of the biogenic amine tyramine.^[1] Found in various plants such as barley and *Stapelia gigantea*, it has demonstrated notable biological activity, primarily characterized by neuromuscular blockade.^{[1][2][3]} This technical guide provides a comprehensive overview of the chemical structure, properties, and known biological effects of **candicine chloride**, intended for researchers, scientists, and professionals in drug development. The document summarizes quantitative data, outlines experimental protocols for its synthesis and pharmacological evaluation, and visualizes its proposed mechanism of action.

Chemical Structure and Properties

Candicine is characterized by a quaternary ammonium cation and a phenol group.^[1] The positive charge on the nitrogen atom is balanced by an anion, most commonly chloride or iodide.^[1] The IUPAC name for the cation is 2-(4-Hydroxyphenyl)-N,N,N-trimethylethan-1-aminium.^[1]

Chemical Structure:

- Formula: C₁₁H₁₈CINO^[2]
- SMILES: C--INVALID-LINK--(CCC1=CC=C(C=C1)O)C.[Cl-]^[2]

- InChI Key: PTOJXIKSKSASRB-UHFFFAOYSA-O (for the cation)[4]

The molecule consists of a p-hydroxyphenylethyl group attached to a quaternary ammonium nitrogen with three methyl substituents.

Quantitative Data Summary

The following table summarizes the key quantitative properties of Candicine and its chloride salt.

Property	Value	Source
Molecular Weight	215.72 g/mol	[2]
Cation Molecular Weight	180.27 g/mol	[4][5]
Melting Point	285 °C (decomposition)	[1]
Appearance	Colorless solid	[1]
Solubility (Water)	Highly soluble	[1]
Solubility (DMSO)	50 mg/mL (277.36 mM)	[5]
LC50 (Brine Shrimp)	923 µg/mL	[1]

Experimental Protocols

Synthesis of Candicine Chloride

A classical and established method for the synthesis of candicine involves the N-methylation of hordenine.[1]

Protocol:

- N-methylation of Hordenine: Hordenine (p-hydroxyphenylethyldimethylamine) is treated with an excess of a methylating agent, typically methyl iodide (CH_3I), in a suitable solvent. This reaction converts the tertiary amine group of hordenine into a quaternary ammonium salt, yielding candicine iodide.

- Anion Exchange: The resulting candicine iodide is then converted to **candicine chloride**. This is achieved by treating an aqueous solution of candicine iodide with silver chloride (AgCl). The silver iodide (AgI) precipitates out of the solution, leaving **candicine chloride** in the aqueous phase.
- Purification: The precipitated silver iodide is removed by filtration. The aqueous solution of **candicine chloride** can then be concentrated and the product crystallized, typically by the addition of a less polar solvent like ethanol or acetone, followed by cooling. The resulting crystals are collected by filtration and dried under vacuum.

Pharmacological Evaluation on Isolated Tissues

The neuromuscular and autonomic effects of **candicine chloride** have been investigated using isolated tissue preparations.[\[1\]](#)

Protocol for Isolated Guinea Pig Ileum Assay:

- Tissue Preparation: A section of the terminal ileum is dissected from a euthanized guinea pig and suspended in an organ bath containing a physiological salt solution (e.g., Tyrode's solution), maintained at 37°C and continuously aerated with a gas mixture (e.g., 95% O₂, 5% CO₂).
- Recording: One end of the tissue is fixed, and the other is connected to an isometric force transducer to record contractions. The tissue is allowed to equilibrate under a slight resting tension.
- Drug Administration: **Candicine chloride** is added to the organ bath in a cumulative or non-cumulative manner to establish a dose-response curve. Contractions are recorded.
- Antagonist Studies: To investigate the mechanism of action, the experiment is repeated after pre-treating the tissue with specific receptor antagonists (e.g., atropine for muscarinic receptors, hexamethonium for nicotinic ganglionic receptors, tubocurarine for neuromuscular nicotinic receptors) before adding **candicine chloride**.[\[1\]](#) A reduction in the contractile response in the presence of an antagonist suggests the involvement of the corresponding receptor system.

Mechanism of Action and Signaling

The pharmacological profile of **candidine chloride** indicates that it acts as a neuromuscular blocking agent and interacts with the cholinergic nervous system.^[1] In rabbits, intravenous administration produced respiratory and cardiovascular disturbances, consistent with neuromuscular blockade.^[1]

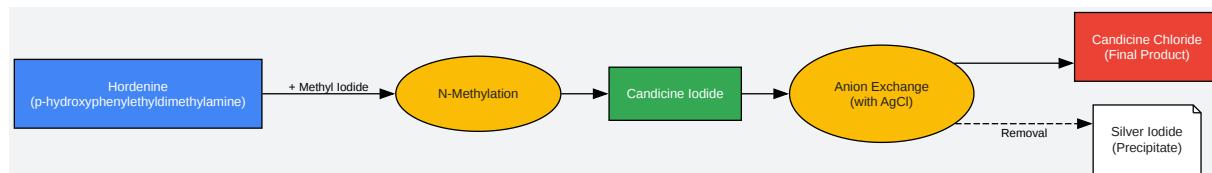
Studies on isolated tissues provide further insight:

- Guinea Pig Atrium: Candicine caused a decrease in the amplitude and rate of contractions. These effects were enhanced by eserine (an acetylcholinesterase inhibitor) and inhibited by atropine (a muscarinic antagonist), suggesting a muscarinic receptor-mediated mechanism.
^[1]
- Guinea Pig Ileum: It produced contractions that were inhibited by atropine, hexamethonium (a ganglionic nicotinic antagonist), tubocurarine (a neuromuscular nicotinic antagonist), and cocaine.^[1] This complex inhibition pattern suggests that candidine may act at multiple sites, including nicotinic and muscarinic receptors, to produce its effects.

The primary mechanism appears to be a blockade of neuromuscular transmission, leading to muscle paralysis. Its effects on autonomic ganglia and smooth muscle suggest a broader interaction with cholinergic signaling.

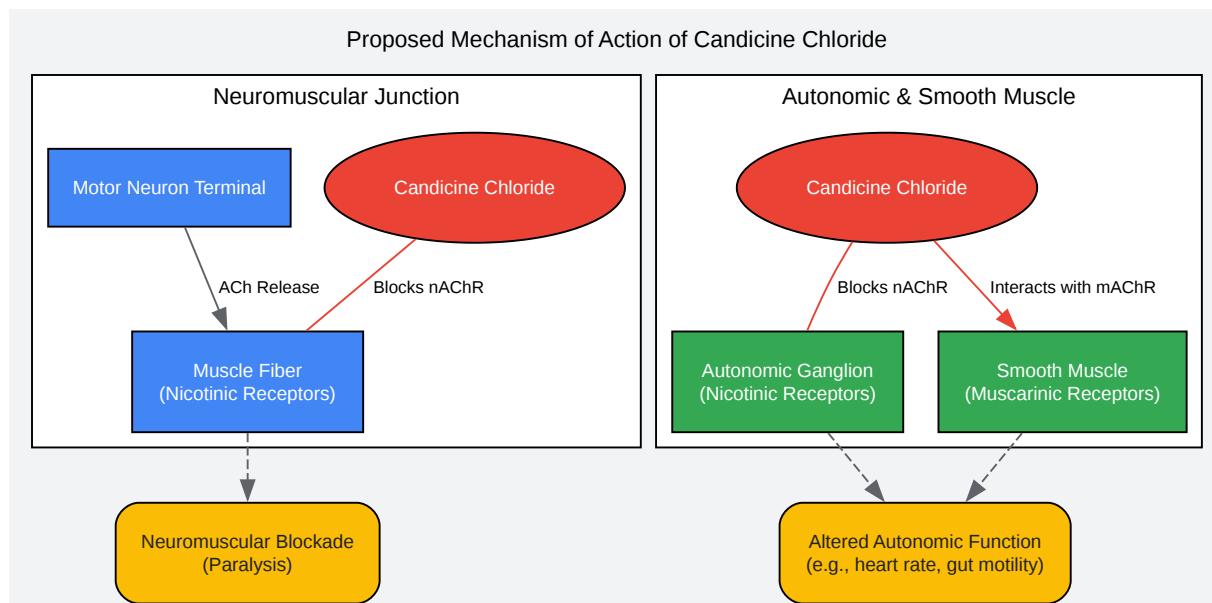
Visualizations

Below are diagrams illustrating the synthesis workflow and the proposed mechanism of action of **Candidine Chloride**.



[Click to download full resolution via product page](#)

Caption: Synthesis workflow for **Candidine Chloride** from Hordenine.



[Click to download full resolution via product page](#)

Caption: Proposed sites of action for **Candidine Chloride**.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Candidine - Wikipedia [en.wikipedia.org]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Candidine chloride_TargetMol [targetmol.com]
- 4. Candidine | C11H18NO+ | CID 23135 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Candicine | TargetMol [targetmol.com]
- To cite this document: BenchChem. [Chemical structure and properties of Candicine Chloride]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b12376368#chemical-structure-and-properties-of-candicine-chloride>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com